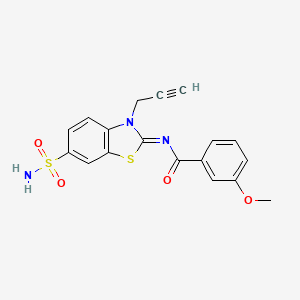

3-methoxy-N-(3-prop-2-ynyl-6-sulfamoyl-1,3-benzothiazol-2-ylidene)benzamide

Description

Properties

IUPAC Name |

3-methoxy-N-(3-prop-2-ynyl-6-sulfamoyl-1,3-benzothiazol-2-ylidene)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15N3O4S2/c1-3-9-21-15-8-7-14(27(19,23)24)11-16(15)26-18(21)20-17(22)12-5-4-6-13(10-12)25-2/h1,4-8,10-11H,9H2,2H3,(H2,19,23,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UJDNGJOWCRGTOX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)C(=O)N=C2N(C3=C(S2)C=C(C=C3)S(=O)(=O)N)CC#C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15N3O4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

401.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methoxy-N-(3-prop-2-ynyl-6-sulfamoyl-1,3-benzothiazol-2-ylidene)benzamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

Formation of the Benzothiazole Core: This can be achieved by the cyclization of 2-aminothiophenol with a suitable carboxylic acid derivative.

Introduction of the Sulfamoyl Group:

Attachment of the Prop-2-ynyl Group: This can be done through a Sonogashira coupling reaction, where the benzothiazole derivative is coupled with a prop-2-ynyl halide in the presence of a palladium catalyst.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

3-methoxy-N-(3-prop-2-ynyl-6-sulfamoyl-1,3-benzothiazol-2-ylidene)benzamide can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic conditions.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could lead to the formation of amines or alcohols.

Scientific Research Applications

3-methoxy-N-(3-prop-2-ynyl-6-sulfamoyl-1,3-benzothiazol-2-ylidene)benzamide has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as an enzyme inhibitor or as a probe for studying biological pathways.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials.

Mechanism of Action

The mechanism of action of 3-methoxy-N-(3-prop-2-ynyl-6-sulfamoyl-1,3-benzothiazol-2-ylidene)benzamide involves its interaction with specific molecular targets. The compound may inhibit enzymes by binding to their active sites, thereby blocking substrate access. It can also interact with cellular pathways, modulating signal transduction and gene expression.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following compounds share structural motifs with 3-methoxy-N-(3-prop-2-ynyl-6-sulfamoyl-1,3-benzothiazol-2-ylidene)benzamide, enabling comparative analysis:

4-Methoxy-N-[6-Methyl-2,3-Dihydro-1,3-Benzothiazol-2-Ylidene]Benzenesulfonamide

- Structure : Contains a 2,3-dihydrobenzothiazole core with a 6-methyl substituent and a para-methoxybenzenesulfonamide group.

- Key Differences: The core lacks the propargyl group and sulfamoyl substitution. The sulfonamide group (SO₂NH₂) replaces the sulfamoyl (SO₂NH₂) group, altering hydrogen-bonding capacity.

4-[Bis(Prop-2-Enyl)Sulfamoyl]-N-(6-Methoxy-3-Methyl-1,3-Benzothiazol-2-Ylidene)Benzamide

- Structure : Features a bis(allyl)sulfamoyl group on the benzamide and a 6-methoxy-3-methyl-substituted benzothiazol-2-ylidene core.

- Key Differences: The sulfamoyl group is substituted with allyl (prop-2-enyl) groups, increasing steric bulk compared to the unsubstituted sulfamoyl in the target compound.

Structural and Functional Implications

Table 1: Comparative Analysis of Key Features

Electronic and Steric Effects

- Propargyl vs. Allyl/Methyl Groups : The propargyl group’s sp-hybridized carbon enhances electrophilicity, enabling reactivity in copper-catalyzed azide-alkyne cycloaddition (CuAAC). In contrast, allyl or methyl groups lack this reactivity .

- Sulfamoyl vs.

Pharmacological Relevance

- The bis(allyl)sulfamoyl derivative may exhibit reduced bioavailability due to increased lipophilicity, whereas the propargyl group’s compact structure could improve membrane permeability.

Biological Activity

3-methoxy-N-(3-prop-2-ynyl-6-sulfamoyl-1,3-benzothiazol-2-ylidene)benzamide is a compound of interest due to its potential biological activities. This article explores its synthesis, biological mechanisms, and relevant case studies that highlight its pharmacological properties.

Chemical Structure and Properties

The compound can be characterized by its chemical formula, which includes a methoxy group, a benzothiazole moiety, and a sulfamoyl group. The structural complexity allows for various interactions with biological targets.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions:

- Formation of Benzothiazole : The initial step involves creating the benzothiazole core.

- Sulfamoylation : Introduction of the sulfamoyl group to enhance solubility and biological activity.

- Alkylation : The addition of the prop-2-ynyl group to modify pharmacokinetic properties.

- Final Coupling : The final step involves coupling with the methoxybenzamide moiety.

The biological activity of this compound is primarily attributed to its ability to interact with specific protein targets in cellular pathways. Studies suggest that it may act as an inhibitor of certain ion channels or enzymes involved in disease processes.

In Vitro Studies

Research has demonstrated that this compound exhibits significant inhibitory effects on various cancer cell lines. For instance, it has shown:

- Cell Viability Reduction : IC50 values in the low micromolar range against specific cancer types.

- Apoptosis Induction : Mechanistic studies indicate that it promotes apoptosis through mitochondrial pathways.

Study 1: Anticancer Activity

A recent study evaluated the anticancer properties of this compound against breast cancer cells. The findings revealed:

- Reduction in Cell Proliferation : A dose-dependent decrease in cell viability was observed.

- Mechanistic Insights : The compound was found to upregulate pro-apoptotic proteins while downregulating anti-apoptotic factors.

Study 2: Ion Channel Inhibition

Another study focused on the compound's effect on Kv1.3 potassium channels:

- Potent Inhibition : It demonstrated comparable potency to established Kv1.3 inhibitors.

- Potential Therapeutic Application : This suggests a role in treating autoimmune diseases where Kv1.3 is implicated.

Data Table: Biological Activity Summary

| Activity Type | Target | IC50 (µM) | Mechanism |

|---|---|---|---|

| Anticancer Activity | Breast Cancer Cells | 5.0 | Apoptosis Induction |

| Ion Channel Inhibition | Kv1.3 | 0.8 | Competitive Inhibition |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.